N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
- The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a fluorobenzyl halide and a suitable base to promote the substitution reaction.
Carboxamide Formation:
- The final step involves the formation of the carboxamide group. This is typically achieved by reacting the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
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Formation of the Benzoxazine Ring:
- The initial step involves the condensation of an appropriate amine with a phenol derivative to form the benzoxazine ring. This reaction is usually carried out under acidic or basic conditions to facilitate the ring closure.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction:
- Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution:
- The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
- Oxidation products may include carboxylic acids or ketones.
- Reduction products may include alcohols or amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions.
Biology and Medicine:
- Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Explored as a candidate for drug development due to its unique structural features.
Industry:
- Utilized in the development of new materials, such as polymers and resins, due to its benzoxazine ring structure.
- Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets, while the benzoxazine ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- N-(4-bromobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- N-(4-methylbenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness:
- The presence of the fluorobenzyl group in N-(4-fluorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide imparts unique electronic properties, potentially enhancing its reactivity and binding interactions compared to its chloro, bromo, and methyl analogs.
- The fluorine atom can influence the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-17(15(21)19-10-11-6-8-12(18)9-7-11)16(22)20-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPWGFTMSOLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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